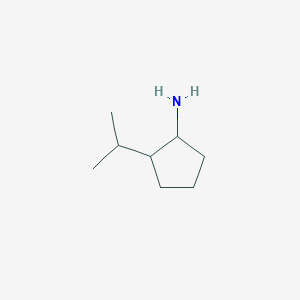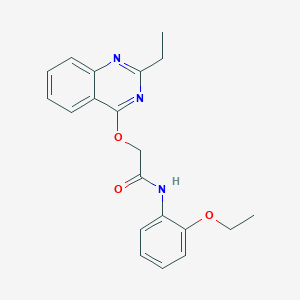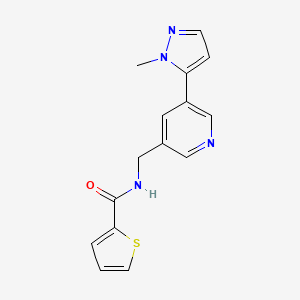![molecular formula C21H24N4O3S B2484517 1-(2,6-Dimethylpiperidin-1-yl)-2-[[5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone CAS No. 461452-01-7](/img/structure/B2484517.png)
1-(2,6-Dimethylpiperidin-1-yl)-2-[[5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals characterized by their heterocyclic structures, incorporating elements like quinoline and oxadiazole within their frameworks. Heterocyclic compounds are of significant interest in materials science and pharmaceutical research due to their diverse chemical behaviors and biological activities.
Synthesis Analysis
Heterocyclic compounds are synthesized through various methods, including the treatment of intermediates with phosphorus sulfides, diethyl phosphite, and phenyl phosphonic dichloride in dry dioxane, leading to novel structures with potential antioxidant properties (Hassan et al., 2017).
Molecular Structure Analysis
The molecular structures of these compounds are confirmed using techniques like FTIR spectrum, single crystal XRD, and UV-visible and thermal analysis. The crystal structure study often reveals that these compounds crystallize in specific systems, providing insights into their molecular arrangements and stability (Shruthi et al., 2019).
Chemical Reactions and Properties
Heterocyclic compounds undergo various chemical reactions, including enzymatic C-Demethylation, revealing their dynamic interaction capabilities and potential metabolic pathways when introduced into biological systems (Yoo et al., 2008).
Physical Properties Analysis
These compounds exhibit specific physical properties, such as transparency in the visible region and thermal stability, as determined by TG and DTA analysis. Such properties are crucial for their applications in material science and pharmaceutical formulations (Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties of heterocyclic compounds, including their reactivity and stability, are influenced by their structural configurations. For instance, the presence of specific functional groups can significantly enhance their antioxidant activities, showcasing their potential as therapeutic agents (Hassan et al., 2017).
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
- Synthesis of pyrazole derivatives containing a 2-methylquinoline ring system, including 1-(2,6-dimethylpiperidin-1-yl)-2-[[5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone, has shown potential as antibacterial and antifungal agents. Notable effectiveness against bacteria like Staphylococcus aureus, Bacillus subtilis, and fungi like Aspergillus niger, Ustilago maydis was observed in these compounds (Raju, Mahesh, Manjunath, Venkata Ramana, 2016).
Antioxidant Activity
- Novel oxadiazaphosphepino quinolinones, derived from similar chemical structures, have exhibited notable antioxidant activities. This indicates potential application in areas where oxidative stress is a concern (Hassan, Abdel‐kariem, Ali, 2017).
Cardiac Stimulant Activity
- Certain quinolinone derivatives, related structurally to this compound, have been synthesized and evaluated for their cardiotonic activity. This research indicates the potential of such compounds in developing treatments for heart-related conditions (Alabaster et al., 1989).
Antimicrobial Evaluation
- Derivatives of quinoline linked oxadiazole, such as the compound , have been studied for their potent antibacterial properties. These compounds demonstrated effectiveness against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa, highlighting their potential as antibacterial agents (Jadhav et al., 2019).
Antituberculosis and Cytotoxicity Studies
- Some derivatives of 3-heteroarylthioquinoline, closely related to the compound of interest, have been synthesized and evaluated for antituberculosis activity. These compounds showed promising results against Mycobacterium tuberculosis H37Rv, suggesting potential applications in antituberculosis treatments (Chitra et al., 2011).
Propiedades
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-2-[[5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-14-6-3-7-15(2)25(14)19(26)13-29-21-24-23-18(28-21)12-27-17-10-4-8-16-9-5-11-22-20(16)17/h4-5,8-11,14-15H,3,6-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSRCRJHPJHWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)CSC2=NN=C(O2)COC3=CC=CC4=C3N=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

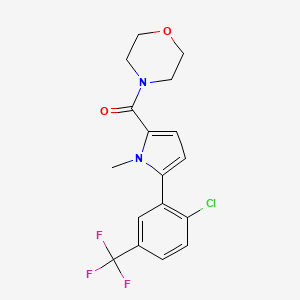
![N-(benzo[d]thiazol-2-yl)-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2484435.png)
![methyl 5-((1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2484437.png)
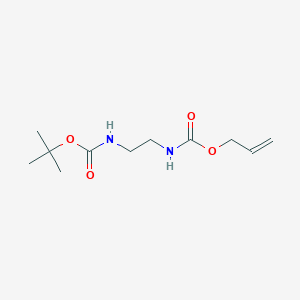
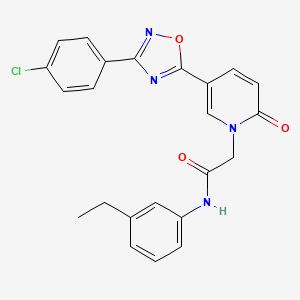
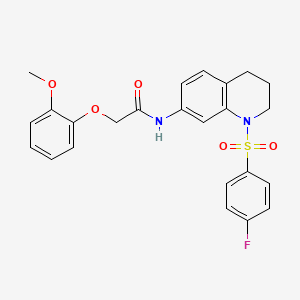
![4-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-furylmethyl)benzamide](/img/structure/B2484443.png)
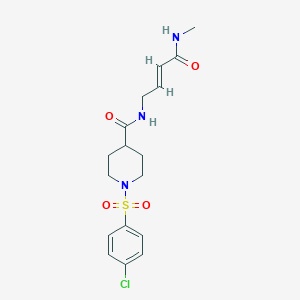
![1-benzyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484446.png)
![2-[(2-Fluoro-4-nitrophenoxy)methyl]furan](/img/structure/B2484447.png)
![3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2484454.png)
